

A Technical Guide to High-Purity Salbutamol-d3 for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Salbutamol-d3

Cat. No.: B602543

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity **Salbutamol-d3**, a critical tool for researchers, scientists, and drug development professionals. This document outlines the commercial availability of **Salbutamol-d3**, its key applications as an internal standard in analytical methodologies, and detailed experimental protocols.

Introduction to Salbutamol-d3

Salbutamol, a short-acting β_2 -adrenergic receptor agonist, is widely used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). **Salbutamol-d3** is a deuterated analog of Salbutamol, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Salbutamol in biological matrices by mass spectrometry. The near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, allow for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

Commercial Suppliers of High-Purity Salbutamol-d3

A number of reputable chemical suppliers provide high-purity **Salbutamol-d3** for research purposes. The table below summarizes the product specifications from several key vendors to facilitate comparison.

Supplier	Product Name(s)	CAS Number	Molecular Formula	Purity/Isotopic Enrichment	Formulation
Cayman Chemical	Salbutamol-d3	1219798-60-3	C ₁₃ H ₁₈ D ₃ NO ₃	≥99% deuterated forms (d ₁ -d ₃) [1]	Solid [1]
MedChemExpress	Salbutamol-d3 (Albuterol-d3)	1219798-60-3	C ₁₃ H ₁₈ D ₃ NO ₃	98.59% [2]	Solid
LGC Standards	Salbutamol D3 (3-hydroxymethyl-D2, alpha D1)	1219798-60-3	C ₁₃ H ₁₈ D ₃ NO ₃	Not specified	100 µg/mL in Acetonitrile [3] [4] [5]
CDN Isotopes	(±)-Albuterol-d3 (3-hydroxymethyl-d2; alpha-d1)	1219798-60-3	C ₁₃ H ₁₈ D ₃ NO ₃	98 atom % D [4]	Solid
Simson Pharma Limited	Albuterol D3 (Salbutamol D3)	1219798-60-3	Not specified	High quality, CoA provided [6]	Not specified
Alentris Research Pvt. Ltd.	Salbutamol D3	1219798-60-3	C ₁₃ H ₁₈ D ₃ NO ₃	Not specified	Not specified
ARTIS STANDARDS	Salbutamol D3	1219798-60-3	C ₁₃ H ₁₈ D ₃ NO ₃	Not specified	Not specified

Experimental Protocols: Quantification of Salbutamol using Salbutamol-d3

Salbutamol-d3 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of Salbutamol in biological samples such as plasma and urine.

LC-MS/MS Method for Salbutamol in Human Plasma

This protocol is adapted from a validated method for the pharmacokinetic study of Salbutamol. [\[1\]](#)

a) Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of **Salbutamol-d3** internal standard solution (concentration to be optimized based on expected analyte levels).
- Vortex the sample for 30 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex vigorously for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot (e.g., 10 μ L) into the LC-MS/MS system.

b) Chromatographic Conditions

- Column: C18 column (e.g., Luna C18, 2.1 mm x 150 mm, 5 μ m)[\[1\]](#)
- Mobile Phase: Methanol-water containing 10 mM ammonium acetate and 0.1% formic acid. [\[1\]](#)
- Flow Rate: 0.5 mL/min[\[1\]](#)
- Elution: Isocratic[\[1\]](#)

c) Mass Spectrometric Conditions

- Ionization: Electrospray Ionization (ESI), positive mode[1]
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Salbutamol: m/z 240.1 \rightarrow 148.1[1]
 - **Salbutamol-d3**: m/z 243.1 \rightarrow 151.0[1]

GC-MS/MS Method for Salbutamol in Human Urine

This protocol is based on a method developed for doping control analysis.[7]

a) Sample Preparation (Hydrolysis, Extraction, and Derivatization)

- To 1 mL of urine, add **Salbutamol-d3** as the internal standard.
- Perform enzymatic hydrolysis to deconjugate Salbutamol metabolites.
- Conduct solid-phase extraction (SPE) using a suitable sorbent (e.g., XAD2 column) for sample cleanup and concentration.[7]
- Follow with a liquid-liquid extraction step.
- Evaporate the solvent and derivatize the residue using a silylating agent (e.g., MSTFA/IODO-TMS/DTE mixture) to improve volatility and chromatographic performance.[7]
- Inject an aliquot into the GC-MS/MS system.

b) Chromatographic Conditions

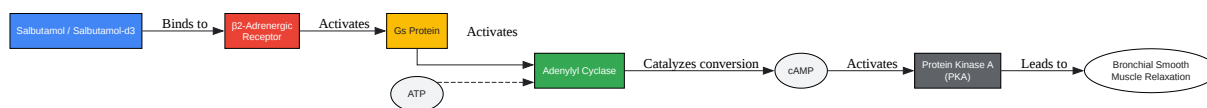
- Column: HP Ultra-1 (17 m \times 0.22 mm \times 0.11 μ m) or similar non-polar column.[7]
- Carrier Gas: Helium
- Temperature Program: Optimized to separate the analyte from matrix components.

c) Mass Spectrometric Conditions

- Ionization: Electron Ionization (EI)
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific transitions for the derivatized Salbutamol and **Salbutamol-d3** would be selected. For the trimethylsilyl (TMS) ether derivative, the fragment ion m/e 369 for Salbutamol and m/e 372 for trideuterio-salbutamol can be monitored.[8]

Visualizations

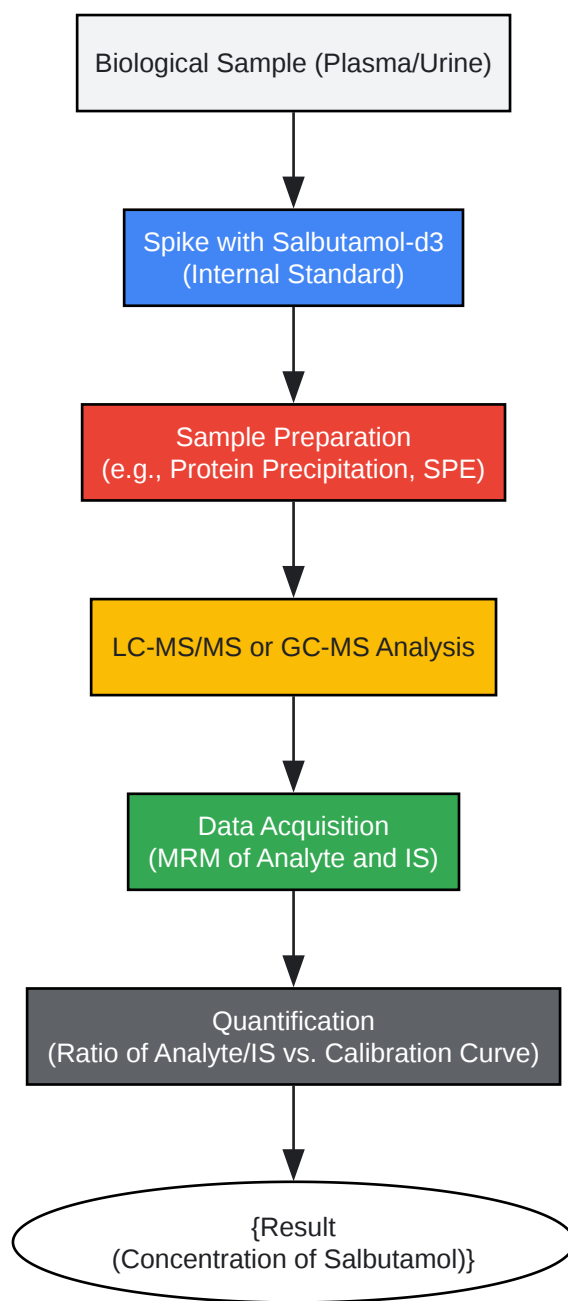
Salbutamol Signaling Pathway



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Caption: Simplified signaling pathway of Salbutamol via the β 2-adrenergic receptor.

Experimental Workflow for Bioanalytical Quantification



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Caption: General workflow for the quantification of Salbutamol using **Salbutamol-d3**.

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- To cite this document: BenchChem. [A Technical Guide to High-Purity Salbutamol-d3 for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602543#commercial-suppliers-of-high-purity-salbutamol-d3]

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